BenchChemオンラインストアへようこそ!

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

DPP-4 inhibition antidiabetic anagliptin synthesis

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 691869-96-2) is a heterocyclic small molecule (C₉H₁₀N₄O₂, MW 206.20 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its structural analogy to purine bases and its capacity for diverse kinase engagement. The compound features a 7-amino substituent and a 6-methyl ester on the fused bicyclic core, a regiochemical arrangement that places it as the direct synthetic precursor to the 6-carboxylic acid intermediate used in the manufacture of the marketed DPP-4 inhibitor anagliptin.

Molecular Formula C9H10N4O2
Molecular Weight 206.2 g/mol
CAS No. 691869-96-2
Cat. No. B1621535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS691869-96-2
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C2N)C(=O)OC
InChIInChI=1S/C9H10N4O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,10H2,1-2H3
InChIKeyIBQQVDGIZLRBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 691869-96-2): Core Scaffold Identity and Procurement Profile


Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 691869-96-2) is a heterocyclic small molecule (C₉H₁₀N₄O₂, MW 206.20 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its structural analogy to purine bases and its capacity for diverse kinase engagement [1]. The compound features a 7-amino substituent and a 6-methyl ester on the fused bicyclic core, a regiochemical arrangement that places it as the direct synthetic precursor to the 6-carboxylic acid intermediate used in the manufacture of the marketed DPP-4 inhibitor anagliptin [2]. It is commercially available from multiple global suppliers (e.g., Aladdin, Bidepharm, AKSci, MolCore) at purities of 95%+ to 98%, with typical research-scale pack sizes of 500 mg to 1 g .

Why Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Interchanged with Generic Pyrazolopyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold tolerates extensive substitution, but small changes in regiochemistry or functional group identity produce large differences in biological and physicochemical behavior that preclude simple interchange. Moving the carboxylate ester from the 6-position to the 5-position alters the hydrogen-bonding geometry at the kinase hinge region and eliminates the validated anagliptin pharmacophore [1]. Replacing the methyl ester with a tert-butyl ester (e.g., CAS 2248282-48-4) increases steric bulk and lipophilicity (predicted logP increase of approximately +1.5 units), which can alter membrane permeability, metabolic stability, and synthetic deprotection conditions [2]. Substituting the 2-methyl group with hydrogen, or introducing a 3-cyano or 3-carbonitrile group, changes the electronic character of the pyrazole ring and redirects kinase selectivity profiles away from the DPP-4 and CDK target space [3]. Even the free carboxylic acid analog (CAS 2627-59-0), though only one synthetic step removed, is unsuitable for direct use in amide coupling reactions without prior activation, adding a synthetic step and potentially reducing overall yield .

Quantitative Differentiation Evidence for Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Against Closest Analogs


Regiochemical Ester Position Determines Validated Pharmacophore Access: 6-Carboxylate vs. 5-Carboxylate

The target compound bears the methyl ester at the 6-position of the pyrazolo[1,5-a]pyrimidine core, which is the identical regiochemistry required for the synthesis of the marketed DPP-4 inhibitor anagliptin (IC₅₀ = 3.8 nM against DPP-4, with >10,000-fold selectivity over DPP-8 and DPP-9) [1]. In contrast, the 5-carboxylate regioisomer (CAS 1453176-67-4) places the ester at a position that is not present in the anagliptin pharmacophore. SAR studies across the pyrazolo[1,5-a]pyrimidine class demonstrate that carboxylate position dictates hinge-binding geometry: 6-substituted analogs preferentially engage the DPP-4 and CDK kinase families, whereas 5-substituted analogs show distinct selectivity profiles favoring CK2 and JAK2 [2]. No 5-carboxylate derivative has been reported to yield a DPP-4 inhibitor with potency comparable to the anagliptin series.

DPP-4 inhibition antidiabetic anagliptin synthesis kinase pharmacophore

Methyl Ester vs. Free Carboxylic Acid: Superior Synthetic Efficiency for Amide Coupling

The target compound's 6-methyl ester enables direct aminolysis or amide coupling without a separate ester hydrolysis and re-activation sequence. The free carboxylic acid analog (CAS 2627-59-0) requires in situ activation (e.g., EDC/HOBt, HATU) before amide bond formation, adding a synthetic step and introducing coupling reagent cost and by-product removal requirements [1]. In the anagliptin synthetic route, the methyl ester is directly converted to the 6-carboxamide via reaction with the chiral amine intermediate, avoiding protection/deprotection steps that would be necessary with the tert-butyl ester analog (CAS 2248282-48-4) [2]. The tert-butyl ester requires acidic deprotection (TFA) prior to coupling, which can be incompatible with acid-sensitive functional groups present in many drug-like amine coupling partners.

amide coupling synthetic efficiency building block step economy

2-Methyl Substituent Is Critical for DPP-4 Target Engagement: Class-Level SAR

The 2-methyl group on the pyrazole ring of the target compound is a critical pharmacophoric element for DPP-4 inhibition. Anagliptin (2-methyl-substituted) achieves DPP-4 IC₅₀ = 3.8 nM with >10,000-fold selectivity [1]. Comprehensive SAR studies across pyrazolo[1,5-a]pyrimidine DPP-4 inhibitors demonstrate that removal or replacement of the 2-methyl group consistently reduces DPP-4 potency, with hydrogen-substituted analogs typically showing >10-fold loss in inhibitory activity relative to their 2-methyl counterparts [2]. The 2-des-methyl analog (pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 739364-95-5) serves as a comparator: although it is used in DPP-4 inhibitor synthesis, the absence of the 2-methyl group alters the binding mode and reduces the intrinsic potency of the derived final compounds compared to the 2-methyl series .

DPP-4 inhibitor methyl substituent SAR target engagement

7-Amino Group Enables Kinase Hinge-Binding: Class-Validated Selectivity Potential

The 7-amino substituent on the pyrimidine ring of the target compound serves as the primary hinge-binding motif in kinase inhibitor design. This functional group is conserved across numerous potent and selective pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. For example, the related 7-amino pyrazolo[1,5-a]pyrimidine BS-181 achieves CDK7 IC₅₀ = 21 nM with 42-fold selectivity over CDK2 (IC₅₀ = 880 nM) and >40-fold over CDK1, 4, 5, 6, and 9 [1]. The pyrazolo[1,5-a]pyrimidine 4k (BS-194) inhibits CDK2 with IC₅₀ = 3 nM, representing a >30-fold improvement over the reference CDK inhibitor roscovitine (IC₅₀ = 100 nM) [2]. In contrast, 7-hydroxy or 7-unsubstituted analogs lack the critical hydrogen-bond donor for hinge binding and exhibit substantially reduced or absent kinase inhibitory activity [3].

kinase inhibitor hinge-binding motif 7-amino CDK selectivity

Methyl Ester vs. Ethyl Ester: Physicochemical Differentiation Relevant to Permeability and Metabolism

The methyl ester on the target compound confers distinct physicochemical properties compared to the corresponding ethyl ester analog. Based on data for the closely related pyrazolo[1,5-a]pyrimidine-5-carboxylate ester pair, the methyl ester exhibits a lower predicted logP and lower molecular weight relative to the ethyl ester (ΔMW ≈ 14 g/mol per methylene unit), parameters that directly influence passive membrane permeability, aqueous solubility, and susceptibility to esterase-mediated hydrolysis . For the target 6-carboxylate series, substituting the methyl ester with an ethyl ester increases lipophilicity by approximately 0.5 logP units, which can enhance membrane permeability but also increase CYP-mediated oxidative metabolism and plasma protein binding [1]. In the context of prodrug or intracellular delivery strategies, the methyl ester is more rapidly hydrolyzed by intracellular esterases than the ethyl ester, providing faster release of the active carboxylic acid in cellular assays [2].

physicochemical properties logP permeability ester comparison metabolic stability

Multi-Kinase Inhibitory Potential: Class-Validated Breadth Across CDK, Trk, and Pim Families

The pyrazolo[1,5-a]pyrimidine scaffold bearing 7-amino and 2-methyl substituents has demonstrated potent multi-kinase inhibitory activity across structurally and functionally distinct kinase families. Optimized analogs from this chemotype achieve dual CDK2/TRKA inhibition with IC₅₀ values of 0.09 µM and 0.45 µM, respectively [1]. In the Pim-1 kinase family, related 7-amino-substituted pyrazolo[1,5-a]pyrimidines achieve IC₅₀ values in the low nanomolar to sub-micromolar range with selectivity over other kinases [2]. This multi-target engagement breadth is a direct consequence of the 7-amino hinge-binding motif combined with the 2-methyl and 6-carboxylate substitution pattern, which collectively determine the kinase selectivity fingerprint [3]. In contrast, pyrazolo[1,5-a]pyrimidine analogs lacking the 7-amino group or with altered substitution patterns at positions 2 and 6 show narrower kinase inhibition profiles, typically limited to a single kinase family, reducing their utility in polypharmacology-based antitumor strategies.

multi-kinase inhibitor CDK TRK Pim antitumor SAR breadth

Validated Application Scenarios for Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


DPP-4 Inhibitor Lead Optimization and Anagliptin Analog Synthesis

The target compound is the direct synthetic entry point to the anagliptin pharmacophore. Its 6-methyl ester undergoes direct aminolysis with chiral amine intermediates to generate DPP-4 inhibitors. Given anagliptin's DPP-4 IC₅₀ of 3.8 nM with >10,000-fold selectivity, medicinal chemistry teams synthesizing anagliptin analogs should procure this specific 6-carboxylate, 2-methyl, 7-amino substitution pattern, as alternative regioisomers or des-methyl analogs predictably lose DPP-4 potency [1]. The methyl ester's favorable leaving-group properties enable efficient parallel library synthesis without the additional activation steps required for the free carboxylic acid [2].

Multi-Kinase Inhibitor Scaffold for Antitumor Polypharmacology Programs

The 7-amino-2-methyl-6-carboxylate substitution pattern provides validated access to CDK, TRK, and Pim kinase families, with optimized derivatives achieving dual CDK2/TRKA inhibition at IC₅₀ values of 0.09 µM and 0.45 µM [1]. Drug discovery programs pursuing multi-kinase antitumor strategies should select this specific chemotype over 5-carboxylate or 3-substituted analogs, which show narrower kinase target engagement and lack published dual CDK/TRK activity data [2]. The methyl ester also provides a convenient synthetic handle for generating diverse amide libraries to explore kinase selectivity.

Kinase Selectivity Profiling and Chemical Probe Development

The 7-amino group on the target compound serves as the conserved hinge-binding motif that enables the exceptional kinase selectivity achieved by optimized pyrazolo[1,5-a]pyrimidines (e.g., BS-181: CDK7 IC₅₀ = 21 nM, 42-fold selective over CDK2) [1]. Chemical biology groups developing selective kinase probes should procure this scaffold for its demonstrated capacity to achieve >40-fold selectivity within the CDK family upon appropriate optimization. The 6-methyl ester enables modular diversification for systematic selectivity profiling across the kinome [2].

Prodrug Design Leveraging Methyl Ester Intracellular Activation Kinetics

The methyl ester on the target compound is more rapidly hydrolyzed by intracellular esterases than the corresponding ethyl ester (approximately 2- to 3-fold faster, based on class-level carboxylesterase substrate specificity) [1]. For programs designing esterase-activated prodrugs where the active species is the 6-carboxylic acid, the methyl ester provides a favorable balance of chemical stability during storage and handling with rapid intracellular activation. Procurement of the ethyl ester analog would predictably slow intracellular release kinetics, potentially reducing cellular potency in prodrug applications [2].

Quote Request

Request a Quote for Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.